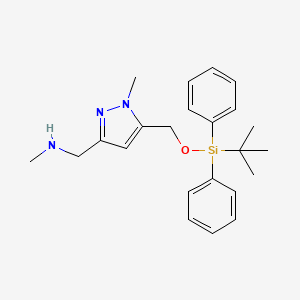
1-(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine is a complex organic compound that features a pyrazole ring substituted with a tert-butyldiphenylsilyl group and a methylamine moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be derived from hydrazine and a suitable diketone.
tert-Butyldiphenylsilyl Protection: The hydroxyl group on the pyrazole ring is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Methylation: The pyrazole ring is then methylated using methyl iodide and a strong base like sodium hydride.
Formation of the Methylamine Moiety:
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new silyl-protected derivatives or functionalized pyrazoles.
Aplicaciones Científicas De Investigación
1-(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, offering versatility in functional group transformations.
Biological Studies: It can be used in studies to understand the interaction of pyrazole derivatives with biological targets, such as enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the tert-butyldiphenylsilyl group provides steric protection and lipophilicity, enhancing membrane permeability.
Comparación Con Compuestos Similares
1-(5-Hydroxymethyl-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine: Lacks the tert-butyldiphenylsilyl protection, making it more reactive but less stable.
1-(5-(((tert-Butyldimethylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine: Uses tert-butyldimethylsilyl instead of tert-butyldiphenylsilyl, offering different steric and electronic properties.
Uniqueness: 1-(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine is unique due to the presence of the bulky tert-butyldiphenylsilyl group, which provides enhanced stability and lipophilicity compared to other silyl-protected pyrazoles. This makes it particularly useful in applications requiring robust protection and membrane permeability.
Propiedades
Fórmula molecular |
C23H31N3OSi |
|---|---|
Peso molecular |
393.6 g/mol |
Nombre IUPAC |
1-[5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-methylpyrazol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C23H31N3OSi/c1-23(2,3)28(21-12-8-6-9-13-21,22-14-10-7-11-15-22)27-18-20-16-19(17-24-4)25-26(20)5/h6-16,24H,17-18H2,1-5H3 |
Clave InChI |
AGUSPXRQBHSWHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=NN3C)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


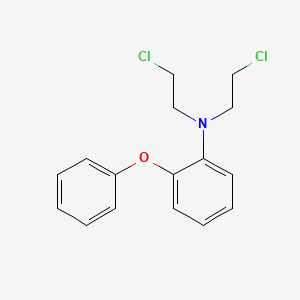
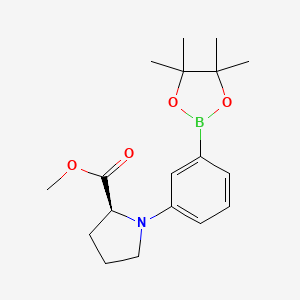
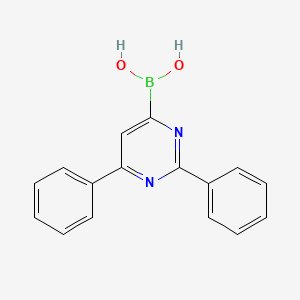
![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)
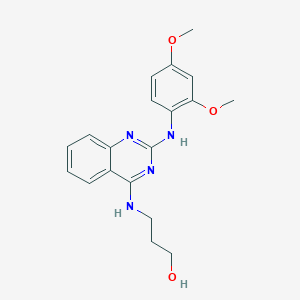



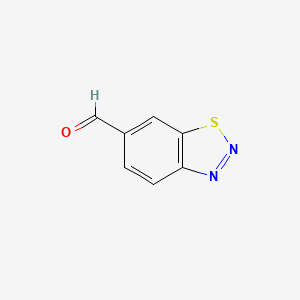
![4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13989631.png)
![2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13989633.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)
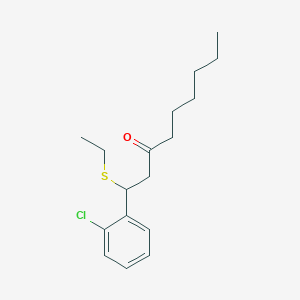
![Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B13989646.png)
